molecular formula C6H4N4O B13094263 Pyrimido[4,5-d]pyridazin-4(1H)-one CAS No. 21579-42-0

Pyrimido[4,5-d]pyridazin-4(1H)-one

Cat. No.: B13094263
CAS No.: 21579-42-0
M. Wt: 148.12 g/mol
InChI Key: KREQCWADZPRJNO-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyridazin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of pyrimidines with tetrazines under basic conditions. This reaction is highly regioselective and can be carried out using deprotonated, substituted 5-halopyrimidines and variously substituted tetrazines . The reaction typically proceeds under a dry argon atmosphere, and the products are purified using column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyridazin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.

Scientific Research Applications

Pyrimido[4,5-d]pyridazin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimido[4,5-d]pyridazin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase by binding to its active site and preventing its phosphorylation activity . This inhibition disrupts the B cell receptor signaling pathway, leading to the suppression of B cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-d]pyridazin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and physical properties.

Properties

CAS No.

21579-42-0

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

3H-pyrimido[4,5-d]pyridazin-4-one

InChI

InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11)

InChI Key

KREQCWADZPRJNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)N=CNC2=O

Origin of Product

United States

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